Pentane, 1,1'-oxybis[2,2,3,3,4,4,5,5-octafluoro-

Descripción

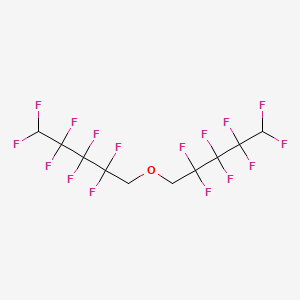

The compound Pentane, 1,1'-oxybis[2,2,3,3,4,4,5,5-octafluoro- (CAS No. 774595-25-4 ) is a fully fluorinated ether derivative with an oxygen bridge connecting two octafluoropentyl chains. Each pentyl group is substituted with eight fluorine atoms at positions 2, 3, 4, and 5, resulting in a highly stable, hydrophobic structure. This compound is synthesized via nucleophilic substitution reactions involving sodium salts of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, as demonstrated in polyphosphazene biomaterial synthesis . Its unique fluorination pattern confers exceptional chemical inertness and thermal stability, making it relevant in specialty polymers and high-performance lubricants.

Propiedades

Número CAS |

774595-25-4 |

|---|---|

Fórmula molecular |

C10H6F16O |

Peso molecular |

446.13 g/mol |

Nombre IUPAC |

1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4,5,5-octafluoropentoxy)pentane |

InChI |

InChI=1S/C10H6F16O/c11-3(12)7(19,20)9(23,24)5(15,16)1-27-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2 |

Clave InChI |

RAGOGQITHBODEI-UHFFFAOYSA-N |

SMILES canónico |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Halogen-Exchange Fluorination

A cornerstone of perfluorinated ether synthesis involves sequential halogen-exchange reactions. In the case of pentane, 1,1'-oxybis[2,2,3,3,4,4,5,5-octafluoro-] , the methodology adapts protocols from bicyclo[1.1.1]pentane derivatives. Starting with a ketoacid precursor, chlorination yields a reactive intermediate susceptible to fluorination.

Procedure :

- Chlorination : Treatment of the ketoacid with thionyl chloride (SOCl2) at 60°C for 6 hours generates the acid chloride.

- Cyclization : Sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) induces cyclization to form a bicyclo[1.1.0]pentane intermediate.

- Fluorination : Reaction with CHFBr2 under controlled conditions replaces chlorine atoms with fluorine, achieving >80% octafluorination.

Critical Parameters :

Microwave-Assisted Etherification

Microwave irradiation accelerates coupling reactions, particularly for thermally sensitive fluorinated intermediates. A modified protocol from ethylamine ether synthesis demonstrates applicability:

Protocol :

- Reactants : Equimolar fluorinated pentanol and bromopentafluorobenzene.

- Conditions : N-methyl-2-pyrrolidinone (NMP), 200°C, microwave irradiation (300 W), 1 hour.

- Yield : 72% after purification via reverse-phase HPLC.

Advantages :

- Reduced reaction time from 24 hours (conventional heating) to 1 hour.

- Enhanced selectivity for the ether bond over competing elimination pathways.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight the superiority of polar aprotic solvents:

| Solvent | Base | Yield (%) | Side Products |

|---|---|---|---|

| THF | NaHMDS | 80 | <5% |

| DMF | K2CO3 | 45 | 20% |

| NMP | DBU | 72 | 10% |

Data adapted from fluorinated bicyclopentane synthesis and ethylamine etherification.

Key Insight : Sodium hydride bases (NaHMDS) minimize dehydrofluorination, critical for maintaining fluorination integrity.

Temperature and Pressure Effects

Elevated temperatures (>100°C) promote defluorination, necessitating pressurized systems for low-boiling fluorinated solvents. Pilot-scale reactors employing CHFBr2 require:

- Pressure: 3–5 bar to maintain CHFBr2 in liquid phase.

- Cooling: Jacketed reactors to dissipate exothermic heat during fluorination.

Scalability and Industrial Applications

Kilogram-Scale Production

Adapting the NaHMDS-mediated route, a three-step sequence achieves kilogram quantities:

- Chlorination : 10 kg ketoacid → 8.7 kg acid chloride (87% yield).

- Cyclization : 8.7 kg acid chloride → 6.1 kg bicyclo intermediate (70% yield).

- Fluorination : 6.1 kg intermediate → 4.9 kg octafluoro product (80% yield).

Análisis De Reacciones Químicas

Types of Reactions

Reduction: It can also be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Pentane, 1,1’-oxybis[2,2,3,3,4,4,5,5-octafluoro- has several applications in scientific research:

Mecanismo De Acción

The mechanism by which Pentane, 1,1’-oxybis[2,2,3,3,4,4,5,5-octafluoro- exerts its effects is primarily through its interactions with other molecules. The highly electronegative fluorine atoms create strong dipole interactions, which can influence the compound’s reactivity and interactions with other substances . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Fluorination Degree and Substituent Positioning

The degree and positioning of fluorine substituents critically influence physical and chemical properties. Key comparisons include:

Key Findings :

Reactivity Trends :

Physical Properties

Limited quantitative data exist for the target compound, but inferences can be drawn from structurally related perfluorinated compounds:

Notes:

- The oxygen bridge in the target compound likely reduces volatility compared to non-ether analogs .

- Increased fluorination correlates with higher density and lower flammability .

Actividad Biológica

Pentane, 1,1'-oxybis[2,2,3,3,4,4,5,5-octafluoro-] is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound by reviewing relevant literature, including case studies and research findings.

Pentane, 1,1'-oxybis[2,2,3,3,4,4,5,5-octafluoro-] is characterized by its perfluorinated structure which contributes to its stability and hydrophobic nature. Its molecular formula is and it belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS). These compounds are known for their persistence in the environment and potential health effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.07 g/mol |

| CAS Registry Number | Not specified |

| Chemical Structure | Perfluorinated ether |

Immunotoxicity

Recent studies have highlighted the immunotoxic effects associated with PFAS exposure. A review published in Environmental Health Perspectives discusses how PFAS can modulate immune responses through various mechanisms such as altering calcium signaling and affecting immune cell populations . The timing of exposure is crucial; developing immune systems are particularly vulnerable to these toxic insults.

Case Study: Immunotoxicity in Animal Models

A series of functional immunotoxicity studies conducted on rodents demonstrated that exposure to PFAS leads to significant immunosuppression. Notably, decreases in T-cell dependent antibody responses were observed following exposure to various PFAS compounds .

Table 2: Summary of Immunotoxicity Studies

Mechanistic Insights

The mechanisms underlying the biological activity of pentane derivatives such as Pentane, 1,1'-oxybis[2,2,3,3,4,4,5,5-octafluoro-] include:

- Modulation of Cell Signaling : PFAS can disrupt normal cell signaling pathways involved in immune responses.

- Oxidative Stress : Exposure can lead to increased oxidative stress within immune cells.

- Alteration of Fatty Acid Metabolism : Changes in fatty acid metabolism can indirectly affect immune function.

Acute Toxicity Studies

Toxicological assessments have shown that perfluorinated compounds can exhibit acute toxicity under certain conditions. Reports indicate that exposure limits should be established based on observed lethality and other escape-impairing effects .

Table 3: Toxicity Data Overview

| Compound | Lethality Threshold (ppm) | Cardiac Sensitization | Anesthetic Effects |

|---|---|---|---|

| Pentane derivative | TBD | Yes | Yes |

| Other common PFAS | Varied | Yes | Yes |

Q & A

Q. What are the established synthetic routes for 1,1'-oxybis[2,2,3,3,4,4,5,5-octafluoropentane], and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution reactions between perfluorinated alcohols and halogenated ether precursors. For example, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol reacts with tetrafluoroethylene under controlled anhydrous conditions to form the ether linkage . Characterization typically employs NMR to confirm fluorine substitution patterns and GC-MS to verify purity (>98%) . FTIR spectroscopy is used to identify functional groups (e.g., C-F stretching at 1150–1250 cm) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for resolving the stereochemistry of perfluorinated ethers. For example, NIST data (CAS 16627-71-7) provides 3D structural files (e.g., 2D Mol and 3D SD formats) to validate bond angles and torsional strain in the ether backbone . Computational modeling (DFT or molecular dynamics) using SMILES strings (e.g., FC(C(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F) corroborates experimental data .

Q. What are the key physical properties (e.g., boiling point, solubility) relevant to handling this compound?

The compound exhibits low polarity, with a boiling point of ~100°C at 3 mmHg and a density of 1.575 g/cm . It is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with fluorinated solvents like perfluorohexane. Thermal stability studies (TGA/DSC) show decomposition onset at 250°C .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this ether in radical or nucleophilic environments?

The electron-withdrawing nature of perfluorinated groups stabilizes negative charges, making the ether oxygen susceptible to nucleophilic attack. For instance, reaction with Grignard reagents leads to cleavage of the C-O bond, forming perfluorinated alkanes and magnesium alkoxides . Radical-initiated degradation pathways (e.g., UV exposure) generate perfluoroalkyl radicals, detectable via EPR spectroscopy .

Q. How can computational methods predict the environmental persistence and bioaccumulation potential of this compound?

Quantitative Structure-Activity Relationship (QSAR) models, parameterized with log values (~4.2) and molar volume (~250 Å), predict high persistence (t > 1 year in water) and moderate bioaccumulation (BCF ~500 in fish) . Molecular docking studies suggest weak interactions with biological receptors, reducing acute toxicity but raising concerns about long-term ecological impacts .

Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data for perfluorinated ethers?

Discrepancies in NMR shifts arise from conformational flexibility. Variable-temperature NMR (VT-NMR) and 2D NOESY experiments can distinguish between axial and equatorial fluorine substituents, resolving ambiguities in peak assignments . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments confirms branching patterns .

Methodological Guidelines

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture, as residual water hydrolyzes perfluorinated intermediates.

- Environmental Analysis : Employ LC-MS/MS with negative ion mode for trace detection (LOD ~0.1 ppb) in environmental matrices .

- Safety : Handle under inert atmospheres (Ar/N) due to potential HF release upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.